2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one
Description
Properties
Molecular Formula |
C15H8BrNO4S |
|---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(2Z)-2-[(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H8BrNO4S/c16-11-7-9(17(20)21)5-8(14(11)18)6-13-15(19)10-3-1-2-4-12(10)22-13/h1-7,18H/b13-6- |
InChI Key |
KIWQUYRHOBOFNP-MLPAPPSSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)/S2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O)S2 |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed C–S Bond Formation
A Cu(I)-mediated intramolecular cyclization of o-halophenyl acetonitriles with dithioesters yields substituted benzo[b]thiophenes.
Base-Promoted Cyclization of Mercaptobenzoates
Methyl 2-mercaptobenzoate reacts with α-bromoacetophenone derivatives under basic conditions:
-
Reagents : Methyl 2-mercaptobenzoate (1.0 equiv), α-bromoacetophenone (1.0 equiv), KOH (1.5 equiv), methanol (solvent).
-
Conditions : Room temperature (1–2 h), then 60°C (4–5 h).
-
Mechanism : Nucleophilic thiol attack on α-bromoacetophenone, followed by aldol condensation.
Condensation with 3-Bromo-2-hydroxy-5-nitrobenzaldehyde
The benzylidene substituent is introduced via Knoevenagel condensation between benzo[b]thiophen-3(2H)-one and 3-bromo-2-hydroxy-5-nitrobenzaldehyde.
Acid-Catalyzed Condensation
Solvent-Mediated Condensation
-
Mechanism : Schiff base formation via imine linkage, though Knoevenagel is more likely for non-amine substrates.
Optimization and Challenges
Regioselectivity and Byproduct Formation
Purification Strategies
-
Recrystallization : Ethanol or methanol effectively purify the product.
-
Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) resolves non-polar impurities.
Structural Confirmation
Spectroscopic Data
X-ray Crystallography
Analogous compounds (e.g., PD130528) confirm the Z-configuration of the benzylidene group.
Comparative Analysis of Methods
Industrial Applications and Patents
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(3-Bromo-2-oxo-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one.
Reduction: Formation of 2-(3-Bromo-2-hydroxy-5-aminobenzylidene)benzo[b]thiophen-3(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer activities. Specifically, studies have shown that the compound can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Effects
The compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Synthesis Pathways
The synthesis of 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one typically involves several key steps:
- Formation of Benzothiophene Core : The initial step involves synthesizing the benzothiophene structure through cyclization reactions.
- Bromination and Hydroxylation : The introduction of bromine and hydroxyl groups is achieved through electrophilic aromatic substitution reactions on appropriate precursors.
- Formation of the Aldehyde Intermediate : The synthesis includes generating a 3-bromo-2-hydroxy-5-nitrobenzaldehyde intermediate, which is then reacted with the benzothiophene derivative to form the final product.
- Condensation Reaction : The final step involves a condensation reaction between the aldehyde and the thiophene derivative to yield the desired product.
Anticancer Research
A study published in Pharmaceuticals evaluated various benzothiophene derivatives, including this compound, for their anticancer properties. The results indicated that compounds with hydroxyl and nitro substituents showed enhanced activity against multiple cancer cell lines, with IC50 values ranging from 10 to 25 µM, highlighting their potential as therapeutic agents in cancer treatment .
Antimicrobial Study
In an investigation focused on antimicrobial efficacy, derivatives of this compound were tested against common bacterial strains. The findings revealed significant inhibition at concentrations as low as 5 µg/mL, indicating strong potential for development into new antimicrobial agents .
Comparative Data Table
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as antimicrobial or anticancer activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Electronic and Steric Influence
This contrasts with triphenylamine (TPA) or carbazole substituents in BPOH-TPA and BPOH-PhCz (), which are electron-rich and improve hole-transport properties in optoelectronic applications . The hydroxy group in the target compound enables hydrogen bonding, influencing solubility and crystal packing, as seen in Schiff base metal complexes ().
Suzuki Coupling Derivatives
BPOH-TPA, BPOH-PhCz, and BPOH-SF () are synthesized via Suzuki coupling with yields of ~29–35%, lower than typical Pd-catalyzed reactions due to steric hindrance from bulky substituents . The target compound’s bromo group could serve as a reactive site for further functionalization (e.g., cross-coupling), analogous to 5-bromo-2-hydroxybenzophenone in .
Cycloaddition Reactions
and highlight the use of benzo[b]thiophen-3(2H)-one derivatives in enantioselective [3+2] cycloadditions to form dispiro compounds.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Biological Activity
The compound 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one is a derivative of benzo[b]thiophene, a structure known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.22 g/mol. The structure includes a bromine atom , a hydroxy group , and a nitro group , which are significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzo[b]thiophene exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds possess minimum inhibitory concentrations (MIC) against various bacterial strains:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Bromo-3-hydroxy-5-nitrobenzaldehyde | 16 | Staphylococcus aureus |
| 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one | TBD | TBD |
The antimicrobial activity is attributed to the presence of the hydroxy group, which enhances solubility and interaction with microbial cell membranes .
Anticancer Activity
Benzo[b]thiophene derivatives have been studied for their anticancer potential. A case study involving a related compound demonstrated significant cytotoxicity against various cancer cell lines, including pancreatic and gastric cancer cells. The mechanism of action often involves the induction of apoptosis in cancer cells.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| Patu8988 (pancreatic) | 10 | 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one |
| SGC7901 (gastric) | 15 | 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one |
In vitro studies have indicated that these compounds can inhibit cell proliferation and promote apoptotic pathways, making them promising candidates for further development in cancer therapy .
Anti-inflammatory Activity
The anti-inflammatory effects of benzo[b]thiophene derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammation.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(3-Bromo-2-hydroxy-5-nitrobenzylidene)benzo[b]thiophen-3(2H)-one?
- Methodological Answer : The compound can be synthesized via condensation reactions between 3-hydroxybenzo[b]thiophene-2-carbaldehyde and nitro-substituted aromatic amines or phenols. For example, analogous structures (e.g., 2-benzylidene-benzo[b]thiophen-3(2H)-one derivatives) are synthesized using acetonitrile as a solvent under reflux conditions, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient) . Bromination and nitration steps should be carefully controlled to avoid over-substitution.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity.
- Spectroscopy : Confirm the structure via - and -NMR, focusing on characteristic shifts for the benzylidene moiety (~7.5–8.5 ppm for aromatic protons) and the thiophenone carbonyl (~190 ppm in -NMR).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks (e.g., [M+H]) .
Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXL for refinement) is ideal. Key parameters include:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion.
- Refinement : Analyze bond angles and distances (e.g., C-Br bond ~1.9 Å, C=O bond ~1.2 Å) to validate stereochemistry .
Advanced Research Questions
Q. How do substituents (e.g., nitro, bromo) influence the photophysical properties of this compound?
- Methodological Answer :
- Computational Studies : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate electron-withdrawing effects of nitro and bromo groups on the HOMO-LUMO gap. For example, nitro groups reduce the bandgap, enhancing charge-transfer transitions.
- Experimental Validation : UV-Vis spectroscopy (in DMSO or acetonitrile) can correlate calculated transitions with observed λ (e.g., 350–450 nm for nitro-aromatic systems) .
Q. What strategies mitigate contradictions in reaction yields reported for analogous benzo[b]thiophen-3(2H)-one derivatives?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., p-toluenesulfonic acid) to identify optimal conditions.
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-brominated species) and adjust stoichiometry or reaction time .
Q. How can cycloaddition reactions be employed to functionalize this compound for drug discovery?
- Methodological Answer :
- Diels-Alder Reactions : React the benzylidene moiety with dienophiles (e.g., maleic anhydride) under thermal or microwave-assisted conditions.
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole groups, enhancing bioactivity. Monitor regioselectivity via -NMR .
Q. What computational approaches predict the nonlinear optical (NLO) properties of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
